molecular formula C9H18ClNO2 B6160929 {2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride CAS No. 2694744-53-9

{2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride

Cat. No.: B6160929
CAS No.: 2694744-53-9
M. Wt: 207.7
InChI Key:
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Description

{2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

{2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

{2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride is unique due to its specific spirocyclic structure, which provides distinct three-dimensional properties. This can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

CAS No.

2694744-53-9

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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